2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is a chemical compound with the molecular formula and a molecular weight of approximately 343.458 g/mol. This compound features a nonanedioic acid backbone modified with a cyclohexyl group and a hydroxypropyl amino substituent, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the Chemical Abstracts Service number 94094-48-1.
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is typically achieved through the reaction of cyclohexylamine with a derivative of nonanedioic acid. This compound can be sourced from specialized chemical suppliers and is often used in research settings due to its potential utility in synthesizing more complex molecules or as a building block in pharmaceutical formulations.
This compound belongs to the class of amino acids and derivatives, specifically those containing both amine and carboxylic acid functional groups. It can also be classified under organic compounds due to its carbon-based structure.
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid generally involves the following steps:
In an industrial context, the synthesis may utilize continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and concentration of reactants. This method improves the scalability and purity of the final product, making it suitable for larger-scale applications.
The molecular structure of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can be represented using various structural formulas:
InChI=1S/C18H33NO5/c20-16(14-8-4-3-5-9-14)12-13-19-15(18(23)24)10-6-1-2-7-11-17(21)22/h14-16,19-20H,1-13H2,(H,21,22)(H,23,24)
C1CCC(CC1)C(CCNC(CCCCCCC(=O)O)C(=O)O)O
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.458 g/mol |
IUPAC Name | 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid |
CAS Number | 94094-48-1 |
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can participate in several types of chemical reactions:
For these reactions, common reagents include:
The major products from these reactions include:
The mechanism of action for 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid involves its interaction with biological systems at the molecular level. It may modulate biochemical pathways through its amino and carboxylic functional groups, potentially influencing enzyme activity or receptor binding.
This compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid has numerous applications across various scientific fields:
This compound's diverse applications highlight its significance in both research and commercial contexts, making it an important subject of study within organic chemistry and related fields.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3